Welcome to the BenchChem Online Store!
molecular formula C11H6BrCl2N B8322046 5-Bromo-2-chloro-4-(4-chlorophenyl)pyridine

5-Bromo-2-chloro-4-(4-chlorophenyl)pyridine

Cat. No. B8322046
M. Wt: 302.98 g/mol
InChI Key: ZFCJQPKHBSUURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07632837B2

Procedure details

To a solution of 5-bromo-2-chloro-4-(4-chlorophenyl)pyridine (1.3 g, 4.3 mmol) in THF (10 mL) was added hydrazine (1.4 g, 43 mmol). The reaction mixture was refluxed under argon for 4 days, then allowed to cool to 20° C. and concentrated in vacuo. The residue was purified by using reverse phase preparative HPLC (Conditions: Phenomenex Luna 5μC 18 30×100 mm; Eluted with 0% to 100% B, 10 min gradient, 100% B hold for 5 min, (A=90% H2O, 10% CH3CN, 0.1% trifluoroacetic acid and B=10% H2O, 90% CH3CN, 0.1% trifluoroacetic acid); Flow rate at 40 mL/min, UV detection at 220 nm), followed by basification with 1N aqueous NaOH to pH 12 and extraction with CHCl3 to afford 0.82 g (63%) of the title compound as an off-white solid. LC/MS (method B): retention time=1.47 min, [M+H]+=298.0.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][C:5](Cl)=[N:6][CH:7]=1.[NH2:16][NH2:17]>C1COCC1>[Br:1][C:2]1[C:3]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][C:5]([NH:16][NH2:17])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)C1=CC=C(C=C1)Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under argon for 4 days
Duration
4 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
Eluted with 0% to 100% B, 10 min gradient, 100% B hold for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
Flow rate at 40 mL/min, UV detection at 220 nm), followed by basification with 1N aqueous NaOH to pH 12 and extraction with CHCl3

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)NN)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.